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Compound of Interest

Compound Name:
4-(5-Iodo-3-methylpyridin-2-

yl)morpholine

CAS No.: 1704064-37-8

Cat. No.: B1408845 Get Quote

Executive Summary
Morpholine heterocycles are privileged scaffolds in medicinal chemistry, valued for their ability

to optimize solubility and lipophilicity (LogD) while lowering metabolic clearance compared to

piperidines. However, this physicochemical utility masks significant safety liabilities. Novel

morpholine compounds carry distinct risks of bioactivation (ring scission), lysosomal

sequestration (phospholipidosis), and nitrosamine formation.

This guide provides a structural framework for the early-stage safety profiling of morpholine

derivatives. It moves beyond standard ADMET screening to focus on the specific mechanistic

failure modes of the morpholine pharmacophore.

Part 1: The Morpholine Pharmacophore & Structural
Alerts[1]
Before initiating wet-lab protocols, researchers must recognize the "Morpholine Paradox": the

same features that improve bioavailability (moderate basicity, pKa ~8.3) drive its primary

toxicity mechanisms.
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Metabolic Ring Opening: Oxidative cleavage of the C-N bond can generate reactive amino-

aldehydes or iminium ions. These electrophiles covalently bind to proteins, leading to

idiosyncratic drug-induced liver injury (DILI).

Lysosomotropism: As lipophilic amines, morpholines can become protonated and trapped

within acidic lysosomes (pH ~4.5), leading to phospholipidosis and functional organelle

impairment.

Nitrosamine Precursors: Secondary morpholines (or those that metabolize into them) are

high-risk precursors for N-nitroso compounds (NDSRIs), a critical concern under current

FDA/EMA guidelines.

Part 2: In Silico Risk Stratification (Tier 1)
Objective: Filter compounds before synthesis or expensive testing.

Lysosomal Trapping Prediction
Morpholines act as Cationic Amphiphilic Drugs (CADs). Use the following physicochemical

rules to flag high-risk compounds:

Basicity: pKa of the conjugate acid > 6.5 (Morpholine typical pKa is 8.3).

Lipophilicity: ClogP > 2.0.

Rule: If (ClogP > 2) AND (pKa > 6.5), the compound has a >80% probability of lysosomal

accumulation.

Nitrosamine Risk Assessment (CPCA)
Apply the Carcinogenic Potency Categorization Approach (CPCA) as per FDA guidance.

Check: Does the morpholine nitrogen lack a quaternary center?

Check: Are there electron-withdrawing groups near the amine? (Reduces nitrosation risk).[1]

[2]
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Action: If the compound is a secondary amine or can dealkylate to one, it is a Category 1 or

2 concern requiring rigorous control strategies.

Part 3: Metabolic Bioactivation & Reactive
Metabolite Trapping (Tier 2)
The Challenge: Standard microsomal stability assays (t1/2) do not detect reactive

intermediates that bind covalently to tissue. The Solution: A "Hard" Trapping Assay using

multiple trapping agents to capture specific morpholine ring-opening products.

Mechanism of Action
The morpholine ring undergoes CYP450-mediated oxidation.[3]

Pathway A (Benign): N-oxidation to N-oxide (often reversible).

Pathway B (Toxic):

-carbon hydroxylation

Ring opening

Formation of Iminium ions or Amino-aldehydes.

Experimental Protocol: Multi-Agent Trapping
Reagents:

Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

Potassium Cyanide (KCN): Specifically traps iminium ions (hard electrophiles common in

morpholine bioactivation).

Methoxylamine: Traps aldehydes formed after ring scission.

Step-by-Step Methodology:

Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein concentration. Note:

Include Monkey Liver Microsomes (CyLM) as morpholine toxicity is often species-specific.[4]
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Dosing: Incubate Test Compound (10 µM) in phosphate buffer (pH 7.4).

Trapping Mix: Add NADPH (1 mM) to initiate, plus:

Well A: GSH (5 mM)

Well B: KCN (1 mM)

Well C: Methoxylamine (1 mM)

Time Course: Incubate for 60 minutes at 37°C.

Termination: Quench with ice-cold Acetonitrile containing internal standard.

Analysis: Centrifuge and analyze supernatant via UHPLC-HRMS (High-Resolution Mass

Spec).

Data Processing: Search for Neutral Loss (NL) specific to adducts:

GSH: +307 Da (m/z)

Cyanide: +27 Da (m/z)

Methoxylamine: +31 Da (m/z)

Visualization: Bioactivation Pathways
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Caption: Figure 1.[4] Divergent metabolic pathways of morpholines. Pathway B leads to

reactive intermediates detectable only via specific trapping agents (CN/Methoxylamine).

Part 4: Lysosomal Trapping & Phospholipidosis
(Tier 3)
The Challenge: Morpholines are "lysosomotropic." They diffuse into lysosomes, become

protonated (pH 4.5), and cannot exit. This accumulation inhibits lysosomal phospholipases,

causing Phospholipidosis (PLD).

Experimental Protocol: LysoTracker® High Content
Screening
Principle: Competitive inhibition. If the test compound accumulates in lysosomes, it displaces

the fluorescent probe LysoTracker Red.[5]

Step-by-Step Methodology:

Cell Line: Fa2N-4 (Immortalized Human Hepatocytes) or HepG2.

Seeding: Plate cells in 96-well optical plates (collagen-coated) 24 hours prior.

Treatment:

Dose cells with Test Compound (0.1 – 100 µM) for 4 hours.

Positive Control: Chloroquine (known PLD inducer).[5][6]

Negative Control: Acetaminophen.

Staining: Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (Nuclear stain) for the

final 30 minutes.

Imaging: Live-cell imaging using a High Content Analysis (HCA) system (e.g., PerkinElmer

Operetta).

Quantification: Measure Mean Lysosomal Intensity per Cell.
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Result: A decrease in LysoTracker intensity indicates the compound has sequestered in

the lysosome and displaced the dye.[5]

Visualization: Screening Workflow
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Caption: Figure 2. Hierarchical screening workflow. Lysosomal risk assessment is prioritized for

morpholines due to their physicochemical properties.

Part 5: Data Interpretation & Go/No-Go Criteria
Synthesize data from Tiers 1-3 to make development decisions.
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Assay Metric Risk Level Recommendation

In Silico ClogP > 3 & pKa > 8 High

Prophylactic structural

change: Add polarity

(reduce LogP) or

reduce basicity

(fluorination).

GSH/CN Trapping Adducts detected Critical

NO-GO. Covalent

binding suggests high

DILI risk.

LysoTracker IC50 < 10 µM High

High risk of

Phospholipidosis.

Acceptable only for

acute indications

(short duration).

LysoTracker IC50 > 50 µM Low
GO. Unlikely to cause

lysosomal toxicity.

Nitrosamine Secondary Amine Critical

NO-GO. Must cap the

amine or demonstrate

lack of nitrosation

potential.

Authoritative Insight: The "Monkey Toxicity" Trap
Be aware of species differences.[4][7] As noted in recent literature (Gunduz et al., 2024),

morpholine bioactivation to iminium ions can be species-specific.[4] Compounds may show

toxicity in Monkey (Cynomolgus) due to specific CYP expression, while remaining safe in

Human microsomes.

Directive: Always run the Trapping Assay (Section 3.2) in both Human and Monkey

microsomes to avoid false positives/negatives in preclinical safety packages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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